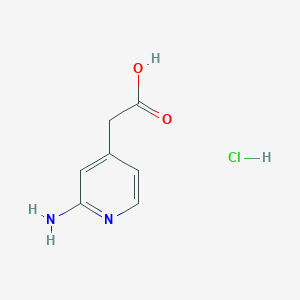

2-(2-Aminopyridin-4-yl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(2-aminopyridin-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-6-3-5(1-2-9-6)4-7(10)11;/h1-3H,4H2,(H2,8,9)(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXQZWUUMZBZQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopyridin-4-yl)acetic acid hydrochloride typically involves the reaction of 2-aminopyridine with chloroacetic acid under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and a base, such as sodium hydroxide, to facilitate the reaction . The product is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above . The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopyridin-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as amines or alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

- Inhibition of Amyloid-β Production : Research has indicated that derivatives of 2-(2-Aminopyridin-4-yl)acetic acid exhibit inhibitory effects on the production of amyloid-β peptides, which are implicated in Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative disorders .

- ROCK Inhibition : The compound has been investigated for its role as a selective inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). These kinases are involved in various cellular processes, including smooth muscle contraction and cell migration, making them targets for treating conditions such as hypertension and cancer .

- Anticancer Activity : Some studies have explored the anticancer properties of 2-(2-Aminopyridin-4-yl)acetic acid derivatives, highlighting their ability to induce apoptosis in cancer cells through various mechanisms .

Case Studies

- Therapeutic Development : A case study focused on the development of a novel ROCK inhibitor based on the structure of 2-(2-Aminopyridin-4-yl)acetic acid demonstrated significant efficacy in preclinical models of hypertension . The study highlighted the compound's selectivity and potency compared to existing treatments.

- Neuroprotective Effects : Another study investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that it could reduce cell death and improve cellular function in vitro, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Pharmacokinetic Studies : Research examining the pharmacokinetics of 2-(2-Aminopyridin-4-yl)acetic acid hydrochloride revealed favorable absorption and distribution characteristics, supporting its viability for oral administration in clinical settings .

Mechanism of Action

The mechanism of action of 2-(2-Aminopyridin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical structural and functional differences between 2-(2-Aminopyridin-4-yl)acetic acid hydrochloride and related compounds:

Physicochemical and Reactivity Comparisons

- Solubility: The hydrochloride salt of the target compound exhibits superior aqueous solubility compared to its free acid analogs (e.g., 2-(6-Aminopyridin-3-yl)acetic acid) but lower than morpholine-containing derivatives due to the latter’s oxygen-rich ring .

- Reactivity: The amino group at the 2-position in pyridine derivatives facilitates nucleophilic substitutions, but steric hindrance from substituents (e.g., chlorine in Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride) reduces reaction rates .

- Stability: Thiazole-based analogs (e.g., 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride) demonstrate higher metabolic stability in biological systems compared to pyridine derivatives due to sulfur’s resistance to oxidative degradation .

Biological Activity

2-(2-Aminopyridin-4-yl)acetic acid hydrochloride, a compound with notable pharmacological properties, has garnered attention for its biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by its pyridine ring and an amino acid structure, which contribute to its biological interactions. The molecular formula is C_8H_10ClN_2O_2, with a CAS number of 2044706-04-7. The hydrochloride form enhances its solubility in aqueous solutions, facilitating biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with various enzyme systems and receptors. It has been studied for its potential as an inhibitor of specific kinases, particularly p38 MAP kinase, which plays a crucial role in inflammatory responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported indicate its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α from activated macrophages. This effect was observed in assays using lipopolysaccharide (LPS)-stimulated human whole blood, indicating its potential use in treating inflammatory diseases .

Case Study 1: Inhibition of p38 MAP Kinase

In a controlled study, the compound was evaluated for its inhibitory effects on p38 MAP kinase activity. Results indicated that it significantly reduced enzyme activity compared to untreated controls, showcasing its potential as a therapeutic agent in conditions characterized by excessive inflammation .

Case Study 2: Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of this compound against standard antibiotics. The compound exhibited superior activity against certain strains of Staphylococcus aureus, including methicillin-resistant variants (MRSA), suggesting a promising alternative in antibiotic resistance scenarios .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Aminopyridin-4-yl)acetic acid hydrochloride, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution. For example, reacting 4-(2-aminopyridin-4-yl) precursors with bromoacetic acid in aqueous NaOH, followed by HCl acidification to precipitate the hydrochloride salt. Key parameters include pH control (≈4 for crystallization) and solvent selection (water/methanol mixtures for solubility) .

- Optimization : Use Design of Experiments (DoE) to vary temperature, stoichiometry, and reaction time. Statistical tools like factorial design can minimize trial-and-error approaches .

Q. How can the purity and structural identity of this compound be validated?

- Analytical Techniques :

- X-ray crystallography : Determines molecular packing and hydrogen-bonding patterns (e.g., hydrogen atoms positioned at 0.93–0.97 Å) .

- NMR : Compare and spectra with computational predictions (DFT calculations) to confirm substituent positions.

- HPLC : Use C18 columns with mobile phases like 0.1% TFA in water/acetonitrile gradients to detect impurities (e.g., unreacted starting materials) .

Q. What are the solubility properties and storage recommendations?

- Solubility : Freely soluble in water and methanol, but insoluble in non-polar solvents (e.g., ether, toluene). Preferential solubility in polar aprotic solvents (e.g., DMSO) aids in biological assays .

- Storage : Store in airtight, light-protected containers at 2–8°C to prevent hygroscopic degradation and amine oxidation .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives or reaction pathways for this compound?

- Approach : Apply quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states. Tools like ICReDD integrate reaction path searches with experimental data to predict optimal conditions (e.g., substituent effects on regioselectivity) .

- Case Study : Simulate the electronic effects of the 2-aminopyridin-4-yl group on acetic acid’s acidity to predict reactivity in coupling reactions .

Q. How should researchers address contradictory data in spectroscopic characterization?

- Resolution Strategy :

- Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals.

- Compare experimental IR spectra with computational vibrational frequency analyses to confirm functional groups .

Q. What methodologies are effective for analyzing trace impurities or degradation products?

- Advanced Techniques :

- LC-MS/MS : Detect low-abundance impurities (e.g., hydrolyzed acetic acid derivatives) using high-resolution mass spectrometry.

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then profile degradation pathways via HPLC-DAD .

Q. How can reaction kinetics and mechanistic studies be applied to improve synthesis scalability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.